molecular formula C11H15N3OS B7757741 2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone

2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone

Cat. No. B7757741
M. Wt: 237.32 g/mol
InChI Key: NNMBWANWUXJDMC-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone is a useful research compound. Its molecular formula is C11H15N3OS and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystallographic Study : The crystal structure of a similar compound, 2-hydroxyacetophenone N(4)-cyclohexyl thiosemicarbazone, was described, revealing its existence in the thione form and its molecular arrangements in the crystal lattice. This study is crucial for understanding the molecular geometry of related compounds (Seena, Raj, Kurup, & Suresh, 2006).

  • Nickel(II)–PPh3 Complexes : Research on the synthesis and characterization of Nickel(II) complexes with 2-hydroxyacetophenone thiosemicarbazones provided insights into their structural properties and catalytic activities, especially in coupling reactions. This study contributes to the understanding of catalytic efficiencies of metal complexes (Güveli et al., 2016).

  • Spectrophotometric Determination of Palladium : The use of o-Hydroxyacetophenone thiosemicarbazone for the spectrophotometric determination of palladium highlights its potential in analytical chemistry for metal ion detection (Murthy & Reddy, 1992).

  • Copper(II) Complexes and Antimicrobial Studies : A study on copper(II) complexes of 2-hydroxyacetophenone N(4)-substituted thiosemicarbazones revealed significant antimicrobial activity against various bacteria and fungi, suggesting applications in antimicrobial therapies (John et al., 2004).

  • Cobalt(II) Thiosemicarbazone Complexes : The synthesis and characterization of cobalt(II) thiosemicarbazone complexes provided insights into their potential geometric and electronic structures, which could have implications in various fields including catalysis and materials science (El-Shazly et al., 2006).

properties

IUPAC Name

1-ethyl-3-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8(2)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3,(H2,12,14,16)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBWANWUXJDMC-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=C(C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C(/C)\C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z,N'Z)-N-ethyl-N'-(1-(2-hydroxyphenyl)ethylidene)carbamohydrazonothioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone
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2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone
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2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone
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2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone
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2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone
Reactant of Route 6
2'-Hydroxyacetophenone 4-ethyl thiosemicarbazone

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